Potency Comparison: RUC-1 Versus RUC-2 (ML165) and Eptifibatide in ADP-Induced Human Platelet Aggregation
In a standardized ADP-induced human platelet aggregation assay, RUC-1 (the target compound) exhibits an IC50 of 9.7 ± 1 μM, which is approximately 100-fold less potent than its optimized derivative RUC-2 (ML165; IC50 = 96 ± 5 nM) and approximately 800-fold less potent than the clinical RGD-mimetic eptifibatide (IC50 = 12 ± 1 nM) [1]. This quantitative hierarchy establishes RUC-1 as a low-potency reference tool suitable for probing binding site occupancy thresholds or for use as a negative control in studies where high-affinity antagonism would obscure mechanistic interrogation.
| Evidence Dimension | Inhibition of ADP-induced human platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 9.7 ± 1 μM |
| Comparator Or Baseline | RUC-2 (ML165): 96 ± 5 nM; Eptifibatide: 12 ± 1 nM |
| Quantified Difference | RUC-2 is ~100-fold more potent; eptifibatide is ~800-fold more potent |
| Conditions | Citrated platelet-rich plasma (PRP), ADP (5 μM) stimulation, 15-min incubation, aggregation slope measurement (n≥3) |
Why This Matters
For procurement, RUC-1's defined low potency makes it the appropriate choice as a benchmark weak inhibitor or as a scaffold for SAR expansion, whereas RUC-2 is the high-affinity lead candidate.
- [1] Zhu J, Choi WS, McCoy JG, et al. Structure-guided design of a high-affinity platelet integrin αIIbβ3 receptor antagonist that disrupts Mg2+ binding to the MIDAS. Sci Transl Med. 2012;4(125):125ra32. View Source
